N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an acetamide group attached to a benzothiazole moiety, which is further substituted with an isopropyl group. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into various prostaglandins .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This inhibition can lead to a decrease in inflammation, as prostaglandins play a significant role in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the conversion of arachidonic acid into prostaglandins . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are involved in these processes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, as prostaglandins are involved in these processes . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other compounds or substances can potentially affect its action
Preparation Methods
The synthesis of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetamide derivatives. One common synthetic route includes the following steps:
Starting Materials: Substituted 2-amino benzothiazoles and acetamide derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Comparison with Similar Compounds
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-10(2)12-4-6-14-16(8-12)25-18(21-14)23-19-22-15-7-5-13(20-11(3)24)9-17(15)26-19/h4-10H,1-3H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYWNLPKDOHZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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